molecular formula C5H9NO4 B044403 (2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID CAS No. 121570-10-3

(2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID

Cat. No.: B044403
CAS No.: 121570-10-3
M. Wt: 147.13 g/mol
InChI Key: LXRUAYBIUSUULX-STHAYSLISA-N
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Description

DL-threo-beta-Methylaspartate is a D-alpha-amino acid.

Mechanism of Action

Mode of Action

The mode of action of (3S)-3-Methyl-D-aspartic acid is not fully understood. As an amino acid, it may participate in protein synthesis and other metabolic processes. It could potentially interact with its targets, causing conformational changes that affect the function of these targets

Biochemical Pathways

(3S)-3-Methyl-D-aspartic acid may be involved in various biochemical pathways due to its nature as an amino acid. It could play a role in the synthesis of proteins and other biomolecules, and may also be involved in metabolic pathways . .

Pharmacokinetics

As an amino acid, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in urine . The impact of these properties on the bioavailability of the compound is yet to be determined.

Result of Action

The molecular and cellular effects of (3S)-3-Methyl-D-aspartic acid’s action are not well-documented. Given its nature as an amino acid, it may contribute to protein synthesis and other cellular functions. The specific effects of this compound at the molecular and cellular level require further investigation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (3S)-3-Methyl-D-aspartic acid . For instance, changes in pH could affect the ionization state of the compound, potentially influencing its interactions with targets. Temperature could affect the rate of reactions involving the compound, while other molecules present in the environment could compete with the compound for binding sites on its targets.

Properties

IUPAC Name

(2R,3S)-2-amino-3-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRUAYBIUSUULX-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121570-10-3
Record name 3-Methyl-D-aspartic acid, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121570103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-3-methyl-D-aspartic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-METHYL-D-ASPARTIC ACID, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVW3X5Z42K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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